Benzeneacetic acid, 2-[(3,4-difluorophenyl)thio]-
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Overview
Description
Benzeneacetic acid, 2-[(3,4-difluorophenyl)thio]- is an organic compound with the molecular formula C8H6F2O2S. This compound is characterized by the presence of a benzene ring, an acetic acid group, and a thioether linkage to a difluorophenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 2-[(3,4-difluorophenyl)thio]- typically involves the reaction of 3,4-difluorothiophenol with benzeneacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is heated to facilitate the formation of the thioether bond.
Industrial Production Methods
In an industrial setting, the production of Benzeneacetic acid, 2-[(3,4-difluorophenyl)thio]- may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 2-[(3,4-difluorophenyl)thio]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Benzeneacetic acid, 2-[(3,4-difluorophenyl)thio]- is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 2-[(3,4-difluorophenyl)thio]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The difluorophenyl group enhances the compound’s binding affinity and specificity for its targets. The thioether linkage plays a crucial role in the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorophenylacetic acid: Similar in structure but lacks the thioether linkage.
Benzeneacetic acid, 3,4-dihydroxy-: Contains hydroxyl groups instead of fluorine atoms and a thioether linkage.
Uniqueness
Benzeneacetic acid, 2-[(3,4-difluorophenyl)thio]- is unique due to the presence of both the difluorophenyl group and the thioether linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research applications.
Properties
CAS No. |
60811-28-1 |
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Molecular Formula |
C14H10F2O2S |
Molecular Weight |
280.29 g/mol |
IUPAC Name |
2-[2-(3,4-difluorophenyl)sulfanylphenyl]acetic acid |
InChI |
InChI=1S/C14H10F2O2S/c15-11-6-5-10(8-12(11)16)19-13-4-2-1-3-9(13)7-14(17)18/h1-6,8H,7H2,(H,17,18) |
InChI Key |
KWDQTXDYTKIEJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)SC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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